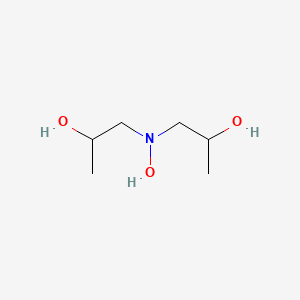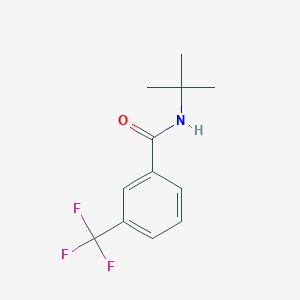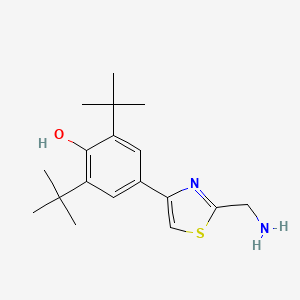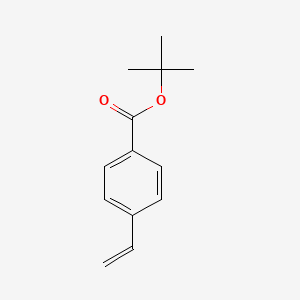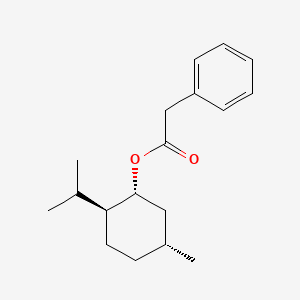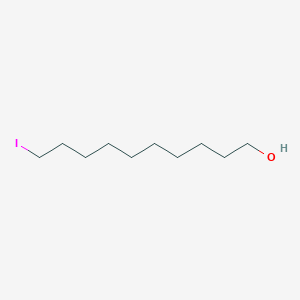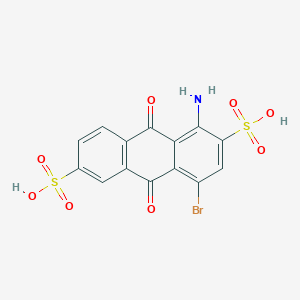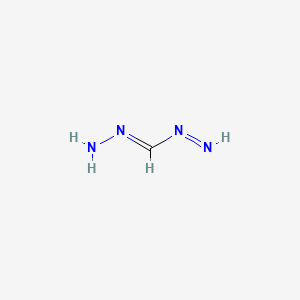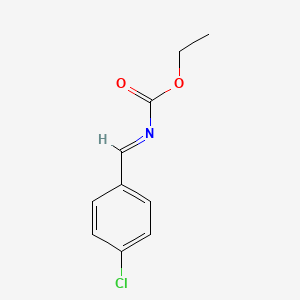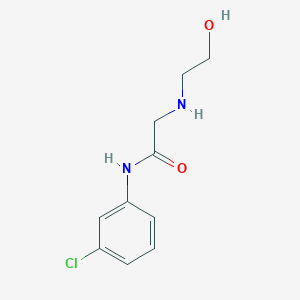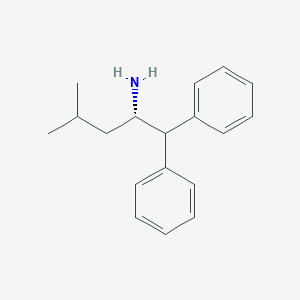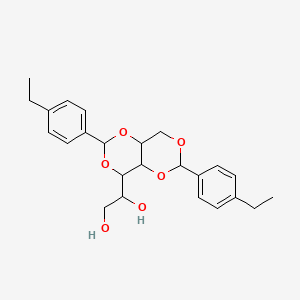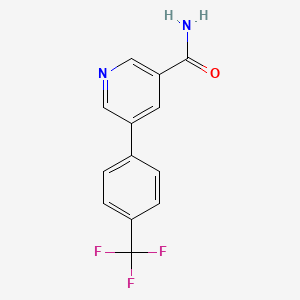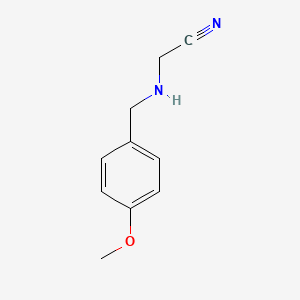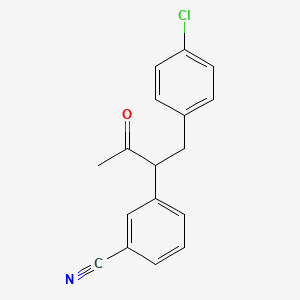
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-bond, condensed, or skeletal formulas.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes understanding what types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential.Applications De Recherche Scientifique
1. Synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- Application Summary: This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance . These compounds can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
- Methods of Application: The synthesis is developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
- Results: The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .
2. Synthesis and structural, electrochemical and photophysical studies
- Application Summary: This compound is used in the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule showing aggregation-induced enhanced emission .
- Methods of Application: The synthesis involves the installation of several ferrocene (Fc) moieties into the aromatic backbone which may enable tuning the physicochemical properties of the molecule and its functions .
- Results: The presence of Fc substituents boosted the light absorption of an aromatic dendrimer . The fluorescence quantum yields of light-emitting compounds were boosted from 13% up to 74% .
3. Anti-allergic activities
- Application Summary: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Methods of Application: The synthesis involves the design and creation of ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives .
- Results: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
4. Spectroscopic Characterization and Biological Activities
- Application Summary: This compound is used in the spectroscopic characterization, molecular structure, NBO analysis, dielectric studies and biological activities of 4-(3-aminophenyl)benzonitrile .
- Methods of Application: The molecular structure of 4-(3-aminophenyl)benzonitrile was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
- Results: The molecular docking studies are also performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
5. Synthesis of Triferrocenyl-Substituted 1,3,5-Triphenylbenzene
- Application Summary: This compound is used in the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule showing aggregation-induced enhanced emission .
- Methods of Application: The synthesis involves the imine bond formation reaction between ferrocenecarboxaldehyde (Fc-CHO; 1) and as-obtained C3-symmetric 1,3,5-tris(4-aminophenyl)benzene (2) .
- Results: Studies of this cyan-light emitting substance in mixtures of chloroform and methanol revealed the aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
6. Synthesis of Pyrrole Ring Containing Azepine Skeleton
- Application Summary: This compound is used in the synthesis of novel pyrrole ring containing azepine skeleton .
- Methods of Application: The synthesis involves the reaction of 2-azido-1,3-diphenylprop-2-en-1-one 125 with pentane-2,4-dione, catalyzed by indium trichloride in water .
- Results: The result is the formation of (1-(4-benzoyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone 126 .
7. Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole
- Application Summary: This compound is used in the synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole, which shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . These compounds can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials and photorefractive materials .
- Methods of Application: The synthesis is developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
- Results: Compound 5i as a metal ion fluorescent probe has excellent selectivity for Ag+ detection .
8. Synthesis of Triferrocenyl-Substituted 1,3,5-Triphenylbenzene
- Application Summary: This compound is used in the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule showing aggregation-induced enhanced emission .
- Methods of Application: The synthesis involves the imine bond formation reaction between ferrocenecarboxaldehyde (Fc-CHO; 1) and as-obtained C3-symmetric 1,3,5-tris(4-aminophenyl)benzene (2) .
- Results: Studies of this cyan-light emitting substance in mixtures of chloroform and methanol revealed the aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .
9. Spectroscopic Characterization and Biological Activities
- Application Summary: This compound is used in the spectroscopic characterization, molecular structure, NBO analysis, dielectric studies and biological activities of 4-(3-aminophenyl)benzonitrile .
- Methods of Application: The molecular structure of 4-(3-aminophenyl)benzonitrile was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
- Results: The molecular docking studies are also performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal procedures.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that not all compounds will have information available in all of these categories, especially if they are not well-studied. For a specific compound, it’s always best to consult the primary literature or authoritative databases. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZHBDIMXEUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457036 | |
| Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile | |
CAS RN |
848311-03-5 | |
| Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

